2-Azaspiro[4.4]nonan-7-amine
Description
Significance of Spirocyclic Systems in Organic Chemistry
Spirocyclic compounds are molecules in which two rings are connected through a single, shared atom, known as the spiro atom. wikipedia.orgtandfonline.com This arrangement imparts distinct properties that set them apart from other bicyclic systems.
Structural Uniqueness and Rigidity Contributions
The defining feature of spirocycles is their inherent three-dimensionality. tandfonline.combldpharm.com This rigid, non-planar structure allows for precise spatial orientation of functional groups, which can be crucial for interactions with biological targets like proteins. tandfonline.comresearchgate.net The quaternary carbon at the spiro center introduces a level of conformational rigidity that is often desirable in drug design, as it can lead to higher binding affinity and selectivity. bldpharm.comresearchgate.net The sp³-hybridized character of spirocycles also tends to improve properties like aqueous solubility compared to their flatter, aromatic counterparts. tandfonline.combldpharm.com
Overview of Research Trajectories for 2-Azaspiro[4.4]nonan-7-amine and Related Azaspiro[4.4]nonanes
Research into this compound and its analogs is driven by the need for novel molecular scaffolds in drug discovery and other areas of chemical science.
Synthetic Challenges and Opportunities in Azaspiro[4.4]nonane Construction
The synthesis of azaspiro[4.4]nonanes presents a significant challenge due to the presence of the sterically hindered quaternary spirocenter. tandfonline.com However, a variety of synthetic strategies have been developed to address this, including:
Domino Radical Bicyclization: This method has been successfully used to create 1-azaspiro[4.4]nonane derivatives. acs.org
Phosphine-Catalyzed [3+2] Cycloadditions: This approach has been employed for the synthesis of 2-azaspiro[4.4]nonan-1-ones. researchgate.netosti.gov
Tandem [4+2] Cycloaddition/Aromatization Reactions: This strategy has been utilized to construct spiro[4.4]nonane-diones. nih.gov
Dipolar Cycloadditions of Nitrones: This technique has proven effective for preparing various spirocyclic amines. acs.org
These methods offer opportunities for creating diverse libraries of azaspiro[4.4]nonane derivatives for further investigation.
Historical Context of Spirocyclic Amine Synthesis Methodologies
The synthesis of spirocyclic amines has a rich history, with early methods often relying on multi-step, classical reactions. The nomenclature for spiro compounds was first proposed by Adolf von Baeyer in 1900. wikipedia.org Over the years, the development of new synthetic methodologies, such as multicomponent reactions and transition metal-catalyzed cyclizations, has greatly expanded the accessibility of these complex structures. nih.govcambridgescholars.com The ability to control stereochemistry during the synthesis of spirocycles, particularly at the spirocenter, has been a major focus of research, leading to the development of asymmetric synthetic routes. nih.govrsc.org
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
2-azaspiro[4.4]nonan-8-amine |
InChI |
InChI=1S/C8H16N2/c9-7-1-2-8(5-7)3-4-10-6-8/h7,10H,1-6,9H2 |
InChI Key |
YHRURJWIJPNSTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)CC1N |
Origin of Product |
United States |
Synthetic Strategies for the 2 Azaspiro 4.4 Nonan 7 Amine Core and Its Precursors
Cyclization-Based Approaches for Azaspiro[4.4]nonane Ring System Construction
The construction of the azaspiro[4.4]nonane ring system is often achieved through cyclization reactions, which can be broadly categorized into intramolecular cycloadditions and radical cyclizations. These methods offer powerful tools for creating the characteristic spirocyclic junction.
Intramolecular Cycloaddition Reactions
Intramolecular cycloaddition reactions are a cornerstone in the synthesis of complex cyclic systems. By tethering the reacting partners within the same molecule, these reactions facilitate the formation of the desired ring structure with often high regio- and stereoselectivity.
1,3-Dipolar Cycloaddition Pathways
1,3-dipolar cycloadditions are powerful reactions for constructing five-membered heterocycles. wikipedia.org In the context of azaspiro[4.4]nonane synthesis, this typically involves an intramolecular reaction between a nitrogen-based 1,3-dipole, such as a nitrone or an azomethine ylide, and an alkene. wikipedia.orgnih.gov
One common approach involves the intramolecular cycloaddition of alkenylnitrones. nih.govbeilstein-archives.org For instance, the synthesis of 1-azaspiro[4.4]nonan-1-oxyls has been achieved via the introduction of a pent-4-enyl group to a nitrone, followed by intramolecular 1,3-dipolar cycloaddition and subsequent isoxazolidine (B1194047) ring opening. nih.govnih.gov The initial nitrones can be synthesized from the corresponding aldehydes. beilstein-journals.org Heating the resulting alkenylnitrones can induce cycloaddition to form a tricyclic isoxazolidine intermediate. nih.govbeilstein-archives.org Reductive opening of the isoxazolidine ring then yields the desired aminoalcohol with the azaspiro[4.4]nonane skeleton. nih.govbeilstein-journals.org
Azomethine ylides are another class of 1,3-dipoles extensively used in the synthesis of pyrrolidine-containing scaffolds. wikipedia.orgnih.govmdpi.com These ylides can be generated in situ from various precursors, including the condensation of an aldehyde with an amine. wikipedia.orgpsu.edu The subsequent intramolecular cycloaddition of the azomethine ylide onto a tethered alkene provides a direct route to the azaspiro[4.4]nonane core. This method is highly valued for its ability to generate multiple stereocenters in a single step. nih.gov The synthesis of spirotryprostatin B, for example, utilizes an azomethine ylide cycloaddition to form a spirocyclic pyrrolidine (B122466). wikipedia.org
| Dipole Precursor | Dipolarophile | Key Intermediate | Final Product Class |
| Alkenylnitrone | Alkene | Tricyclic Isoxazolidine | Azaspiro[4.4]nonane aminoalcohol |
| α-Amino acid & Aldehyde | Alkene | Azomethine Ylide | Spirocyclic Pyrrolidine |
Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloadditions offer a distinct pathway to construct four-membered rings, which can then be elaborated to form the desired azaspirocyclic systems. This strategy often involves the irradiation of a molecule containing two tethered alkene functionalities or an alkene and a carbonyl group.
In the context of synthesizing azaspirocycles, a notable application involves the photochemical cycloaddition of 6-alkenyl-2,3-dihydro-4-pyridones. nih.gov Irradiation of these substrates leads to a [2+2] cycloaddition between the enone system of the pyridone and the tethered alkenyl group, forming a tricyclic intermediate. nih.gov Subsequent ring-opening of this photocycloadduct can then lead to the formation of azaspiro compounds. nih.gov For example, treatment of a specific tricyclic ketone intermediate with samarium(II) iodide (SmI2) afforded an azaspiro[5.5]undecane derivative. nih.gov While this example leads to a different spirocyclic system, the principle demonstrates the potential of photochemical [2+2] cycloadditions as a key step in the synthesis of azaspiro compounds. The success and outcome of the subsequent ring-opening reaction can be highly dependent on the specific substrate and reaction conditions. nih.gov
This two-step sequence of a photochemical [2+2] cycloaddition followed by a ring-expansion has also been reported for the synthesis of azepin-4-ones from N-vinylpyrrolidinones, showcasing the versatility of photochemical rearrangements in building nitrogen-containing heterocycles. nih.gov The general strategy of using light to induce [2+2] cycloadditions has been employed in the synthesis of various natural products containing cyclobutane (B1203170) rings. orgsyn.org
Conia-Ene Type Reactions
The Conia-ene reaction is an intramolecular thermal or Lewis acid-catalyzed cyclization of an unsaturated carbonyl compound, where the enol or enolate form acts as the ene component. organic-chemistry.orgwikipedia.org This reaction provides a powerful method for the formation of carbocycles and has been adapted for the synthesis of heterocyclic systems. rsc.org
The classical Conia-ene reaction often requires high temperatures to promote the enolization and subsequent cyclization. organic-chemistry.orgwikipedia.org However, the development of catalytic systems, particularly those using gold catalysts, has allowed these reactions to proceed under much milder conditions. chem-station.com For acetylenic substrates, the reaction typically involves the intramolecular addition of a β-ketoester to an unactivated alkyne. chem-station.com This catalytic variant has significantly broadened the scope and applicability of the Conia-ene reaction in organic synthesis. rsc.org
While direct examples of Conia-ene reactions for the synthesis of 2-azaspiro[4.4]nonan-7-amine are not prevalent in the provided search results, the general principle of cyclizing a tethered enol or enolate onto an alkyne or alkene is a viable strategy. For instance, an alkynyl-substituted malonate ester can undergo facile cyclization to a cyclopentane (B165970) derivative in the presence of a catalytic base. wikipedia.org This suggests that a suitably designed substrate containing both a ketone or ester with an α-hydrogen and a tethered alkyne or alkene could potentially be cyclized to form the spirocyclic core of an azaspiro[4.4]nonane derivative. The reaction can be initiated by forming an enolate with a strong base, which then attacks the tethered alkyne. wikipedia.org
Radical Cyclization Methodologies
Radical cyclizations have emerged as a powerful tool in organic synthesis, allowing for the formation of complex cyclic structures under mild conditions. These reactions often proceed through a cascade of events, enabling the construction of multiple rings in a single step.
Domino Radical Bicyclization Involving Alkoxyaminyl Radicals
A significant advancement in the synthesis of the 1-azaspiro[4.4]nonane skeleton is the domino radical bicyclization involving the formation and capture of alkoxyaminyl radicals. acs.orgnih.govacs.org This methodology provides a direct route to the spirocyclic core in a single synthetic operation. acs.org
The process typically starts with a functionalized O-benzyl oxime ether that contains either a brominated or iodinated aromatic ring or a terminal alkynyl group, along with an alkenyl moiety. acs.orgnih.govacs.org The radical cascade is initiated by a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et3B) and is promoted by a radical mediator like tributyltin hydride (Bu3SnH). acs.orgacs.org
The reaction sequence begins with the formation of an aryl or vinyl radical, which then undergoes an intramolecular addition to the C=N bond of the oxime ether. This step generates a key neutral alkoxyaminyl radical intermediate. acs.orgresearchgate.net This nitrogen-centered radical is then trapped intramolecularly by the tethered alkenyl group, leading to the formation of the second five-membered ring and completing the spiro[indene-1,2'-pyrrolidine] or related azaspiro[4.4]nonane skeleton. acs.orgresearchgate.net
This domino reaction has been shown to produce 1-azaspiro[4.4]nonane derivatives in moderate yields, often as a mixture of diastereomers with a preference for the trans configuration. acs.orgnih.govacs.org The efficiency of the final cyclization step can be influenced by the nature of the substituent on the alkene, with electron-withdrawing groups or aryl substituents generally giving better results. nih.gov
| Starting Material | Radical Initiator | Radical Mediator | Key Intermediate | Product | Yield Range |
| O-benzyl oxime ether with bromo/iodoaryl or alkynyl group and an alkenyl moiety | AIBN or Et3B | Bu3SnH | Alkoxyaminyl radical | 1-Azaspiro[4.4]nonane derivative | 11–67% acs.orgnih.govacs.org |
This radical-based approach offers a powerful and convergent strategy for the construction of the complex 1-azaspiro[4.4]nonane ring system, which is a core component of various biologically active alkaloids. acs.org
Ring Expansion and Rearrangement Pathways
The construction of the azaspiro[4.4]nonane skeleton can be achieved through innovative ring expansion and rearrangement strategies. One notable method is the tandem intramolecular Prins cyclization/Schmidt reaction, which has been developed as an efficient pathway to the azaspiro[4.4]nonane framework. scilit.comnih.gov This titanium tetrachloride (TiCl₄)-promoted tandem protocol has been successfully used to build the tricyclic azaquaternary core of natural products like stemonamine. scilit.comnih.gov The process involves a Prins cyclization followed by a Schmidt reaction, a type of rearrangement that facilitates the formation of the spirocyclic system. scilit.comnih.gov
Conceptually similar ring expansion mechanisms have been observed in related spirocyclic systems. For instance, a rearrangement leading to an [n + 1] ring expansion of a tetrahydrofuran (B95107) moiety has been reported to form a 6-oxa-2-azaspiro[4.5]decane scaffold. researchgate.net Furthermore, the propensity for rearrangement is a key consideration in spirocycle synthesis, as demonstrated by the rearrangement of spirocyclic cyclohexadienones to phenols under certain conditions. mdpi.comnih.gov The choice of solvent can significantly influence these pathways; for example, the differing polarities of trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) can impact the nucleophilicity of reacting species, potentially favoring rearrangement over the desired reaction. mdpi.com
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) offer a powerful and efficient means of assembling complex molecular architectures like the azaspiro[4.4]nonane core from simple starting materials in a single step.
One-Pot Three-Component Syntheses of Azaspiro[4.4]nonatriene Derivatives.nih.govresearchgate.net
A highly effective, catalyst-free, one-pot three-component synthesis has been developed for novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. nih.govresearchgate.netdocumentsdelivered.com This method involves the coupling reaction between the in-situ generated zwitterionic dipoles of an isocyanide–acetylenic ester adduct and a 3-alkyl-4-arylidene-isoxazol-5(4H)-one derivative. nih.govresearchgate.netdocumentsdelivered.com The reaction proceeds through a cascade involving zwitterion generation, a 1,3-dipolar cycloaddition, and subsequent imine-enamine tautomerization. nih.gov This approach is noted for its broad substrate scope, straightforward procedure, high yields, and adherence to green chemistry principles, offering excellent step-, time-, and cost-effectiveness. nih.govresearchgate.netdocumentsdelivered.com
The optimization of reaction conditions was crucial for maximizing the yield of the desired spiro compound. A comprehensive survey found that the ideal conditions involve using equimolar amounts of the three components in toluene (B28343) at 110 °C. nih.gov
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Toluene | 110 | 2 | 85 |
| 2 | CH₂Cl₂ | 40 | 8 | 45 |
| 3 | CHCl₃ | 60 | 8 | 57 |
| 4 | Dioxane | 100 | 4 | 64 |
| 5 | Acetonitrile | 80 | 6 | 52 |
| 6 | Ethanol | 80 | 6 | Trace |
Schiff Base Mediated Cyclization
Schiff base chemistry provides a versatile platform for the synthesis of spirocyclic heterocycles. researchgate.netnih.gov The formation of a Schiff base (or imine) typically involves the nucleophilic addition of a primary amine to a carbonyl compound, followed by dehydration to form a carbon-nitrogen double bond. youtube.com This imine bond can then undergo cyclization to form a variety of heterocyclic rings. ekb.eg
A notable application of this strategy is the one-pot synthesis of novel 1-thia-4-azaspiro[4.4/5]alkan-3-ones. nih.govmdpi.com In this reaction, a Schiff base intermediate is formed through the interaction of a cyclic ketone-containing hydrazine (B178648) derivative with thioglycolic acid, which also serves as the catalyst. nih.govmdpi.com The subsequent intramolecular cyclization of the Schiff base leads to the formation of the spiro-thiazolidinone ring system in excellent yields (67–79%). nih.govmdpi.com This method highlights the utility of Schiff base intermediates in constructing complex spiro scaffolds efficiently. nih.govmdpi.com
Stereoselective Synthesis of Azaspiro[4.4]nonane Scaffolds
The biological activity of spirocyclic compounds is often dependent on their stereochemistry. Therefore, developing stereoselective methods to control the configuration of the spirocenter is a critical challenge in synthetic organic chemistry. nih.gov
Diastereoselective Control in Spirocenter Formation
Achieving diastereoselective control in the formation of the spirocenter is paramount for synthesizing specific isomers of azaspiro[4.4]nonane and related structures. Various strategies have been successfully employed to this end. For instance, domino radical bicyclization reactions have been used to synthesize 1-azaspiro[4.4]nonane derivatives, often yielding a mixture of diastereomers but with a notable preference for the trans configuration. nih.govacs.org
Three-component [3+2] cycloaddition reactions have also proven effective for the regio- and diastereoselective synthesis of spirooxindole-pyrrolidines, which share the spirocyclic core. nih.gov In these reactions, the stereochemistry of the final product can be definitively established through methods like X-ray crystal structure analysis. nih.gov Furthermore, cascade reactions involving tryptamine-derived isocyanides and ynones have been developed to produce structurally complex polycyclic spiroindolines with excellent diastereoselectivity under transition-metal-free conditions. rsc.org The stereochemical outcome of such spirocyclizations can be influenced by the geometry of the starting materials, as seen in iron-mediated reactions where the double bond geometry dictates the absolute stereochemistry of the newly formed chiral centers. acs.org
Influence of Catalysts and Reaction Conditions on Diastereoselectivity
The choice of catalyst and reaction conditions plays a pivotal role in dictating the diastereoselectivity of spirocyclization reactions. In the synthesis of spiropyrazolones, secondary amine organocatalysts have been shown to afford products with high diastereoselectivity. nih.gov For example, the Jørgensen-Hayashi catalyst (a diarylprolinol silyl (B83357) ether) provides good conversion and high diastereomeric ratios, whereas other catalysts like proline result only in side products. nih.gov
The reaction solvent also has a significant impact. Aromatic solvents such as toluene and p-xylene (B151628) have been found to yield better diastereoselectivities compared to chlorinated solvents or THF in certain organocatalyzed reactions. nih.gov However, modifying the reaction temperature does not always improve selectivity; lowering the temperature can sometimes reduce the diastereoselectivity without enhancing enantioselectivity. nih.gov In other systems, such as domino radical bicyclizations, the choice of radical initiator can be critical; using triethylborane (Et₃B) instead of AIBN has been shown to increase the diastereoselectivity of the cyclization. acs.org Additionally, metal catalysts, including gold(I) and nickel complexes, have been employed to achieve excellent yields and selectivities in the synthesis of various spirocycles. nih.govacs.org
| Entry | Catalyst | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |
|---|---|---|---|---|
| 1 | Jørgensen-Hayashi (I) | CH₂Cl₂ | 5:1 | 85 |
| 2 | Jørgensen-Hayashi (I) | Toluene | 10:1 | 90 |
| 3 | Jørgensen-Hayashi (I) | p-Xylene | 10:1 | 92 |
| 4 | Jørgensen-Hayashi (I) | CHCl₃ | 6:1 | 88 |
| 5 | Jørgensen-Hayashi (I) | THF | 4:1 | 80 |
| 6 | Catalyst II | Toluene | No Reaction | - |
| 7 | Proline (III) | Toluene | Side Product Only | - |
Experimental Assignment of Relative Configuration (e.g., NOESY-2D, X-ray Diffraction)
The definitive determination of the relative stereochemistry in complex cyclic and polycyclic molecules is a cornerstone of modern organic synthesis. For spirocyclic systems such as this compound, with multiple stereocenters, unambiguous structural elucidation is paramount. Two powerful techniques, Nuclear Overhauser Effect Spectroscopy (NOESY) and single-crystal X-ray diffraction, are indispensable for this purpose.
NOESY-2D Spectroscopy: This non-destructive NMR technique is exceptionally useful for determining the relative configuration of stereoisomers by identifying protons that are close in space. youtube.comlibretexts.orglibretexts.orgyoutube.com The Nuclear Overhauser Effect (NOE) manifests as a change in the intensity of an NMR signal when a nearby nucleus is saturated. In a 2D NOESY experiment, cross-peaks are observed between protons that are typically within 5 Å of each other, providing crucial information about their spatial proximity. youtube.com For a molecule like this compound, NOESY can differentiate between cis and trans isomers by revealing through-space correlations between protons on the two cyclopentane rings. For instance, a correlation between a proton on one ring and a proton on the adjacent ring would indicate that they are on the same face of the molecule.
X-ray Diffraction: The most definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and the absolute and relative stereochemistry of all atoms in the molecule. In a study of a related spirocyclic system, the structure of (5aS(R),8aR(S))-3,3-Dimethyloctahydro-1H-cyclopenta nih.govnih.govazeto[1,2-a]pyrrol-4-ium bromide was unequivocally determined by X-ray analysis, confirming the strained tricyclic structure. nih.gov This highlights the power of X-ray diffraction in providing unambiguous proof of stereochemistry for complex spirocyclic frameworks.
| Technique | Information Provided | Application to this compound |
| NOESY-2D | Through-space proton-proton correlations | Determination of relative stereochemistry (cis/trans isomerism) by identifying spatially proximate protons on the spirocyclic rings. youtube.comlibretexts.orglibretexts.orgyoutube.com |
| X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, and angles | Unambiguous determination of absolute and relative stereochemistry of a crystalline derivative, providing definitive structural proof. nih.gov |
Enantioselective Syntheses
The development of enantioselective methods for the synthesis of chiral molecules is a major focus of contemporary organic chemistry. For a compound like this compound, which contains multiple stereocenters, achieving high levels of enantiopurity is critical for its potential applications.
Organocatalysis in Spirocyclic Construction
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering an alternative to metal-based catalysts. uni.luyoutube.comyoutube.com The use of small, chiral organic molecules to catalyze enantioselective transformations has been successfully applied to the construction of spirocyclic frameworks. acs.org In a notable example, a novel organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement was developed to generate chiral spiro[4.4]nonane-1,6-diones with high yields and enantiomeric excess. acs.org This demonstrates the potential of organocatalysis to construct the spiro[4.4]nonane core with excellent stereocontrol. The application of such methodologies to the synthesis of this compound could involve the enantioselective formation of a key spirocyclic intermediate, which is then further functionalized to the target amine.
Biocatalytic Approaches for Chiral Spirocycles
Biocatalysis offers a green and highly selective approach to the synthesis of chiral compounds. nih.govbohrium.comresearchgate.netnih.govresearchgate.net Enzymes, such as reductive aminases (RedAms), have shown great promise in the asymmetric synthesis of chiral amines. researchgate.net A biocatalytic process could be envisioned for the synthesis of enantiopure this compound. For instance, a prochiral spirocyclic ketone precursor could be subjected to reductive amination using an engineered RedAm to install the amine functionality with high stereoselectivity. nih.gov Alternatively, a biocatalytic deracemization process could be employed, where one enantiomer of a racemic mixture of the amine is selectively transformed, allowing for the isolation of the desired enantiomer in high purity. nih.gov The development of biocatalytic dearomative spirocyclization reactions further expands the toolbox for creating complex spirocyclic architectures with excellent stereocontrol. bohrium.comresearchgate.net
Chiral Auxiliary-Based Strategies
The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. york.ac.ukresearchgate.netnih.govharvard.edursc.org A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. york.ac.uk For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective formation of the spirocyclic core or the introduction of the amine group. For example, pseudoephenamine has been demonstrated as a versatile chiral auxiliary for asymmetric alkylation reactions, providing access to enantiomerically enriched products. nih.govharvard.edu After the desired stereocenter(s) have been established, the chiral auxiliary is cleaved and can often be recovered for reuse. york.ac.uk
| Strategy | Key Features | Potential Application for this compound |
| Organocatalysis | Use of small chiral organic molecules as catalysts. uni.luyoutube.comyoutube.com | Enantioselective construction of the spiro[4.4]nonane skeleton. acs.org |
| Biocatalysis | Use of enzymes for highly selective transformations. nih.govbohrium.comresearchgate.netnih.govresearchgate.net | Asymmetric reductive amination of a spirocyclic ketone precursor. nih.gov |
| Chiral Auxiliaries | Temporary incorporation of a chiral directing group. york.ac.ukresearchgate.netnih.govharvard.edursc.org | Diastereoselective formation of the spirocyclic core or introduction of the amine group. |
Synthesis of Key Spirocyclic Intermediates and Precursors
The successful synthesis of this compound relies on the efficient preparation of key spirocyclic intermediates and precursors.
Preparation of Spirocyclic Lactams and Keto-amines
Spirocyclic lactams and keto-amines are crucial intermediates in the synthesis of this compound. A phosphine-catalyzed [3+2]-cycloaddition reaction has been reported for the synthesis of 2-azaspiro[4.4]nonan-1-ones. This approach involves the reaction of 2-methylene γ-lactams with ylides derived from 2-butynoic acid derivatives. Furthermore, a Curtius rearrangement of a spirocyclic acid, followed by hydrolysis, has been shown to yield novel spiro-cyclic ketones.
The synthesis of 2-azaspiro[4.4]nonane-1,7-dione, a key keto-lactam precursor, is also of significant interest. uni.lu This intermediate could potentially be synthesized through a multi-step sequence involving the formation of the spirocyclic core followed by selective oxidation and functional group manipulations. The presence of both a ketone and a lactam functionality in this precursor would allow for the selective introduction of the amine group at the 7-position via reductive amination, while the lactam can be retained or further modified.
| Precursor | Synthetic Approach |
| 2-Azaspiro[4.4]nonan-1-one | Phosphine-catalyzed [3+2]-cycloaddition. |
| Spirocyclic ketones | Curtius rearrangement of a spirocyclic acid followed by hydrolysis. |
| 2-Azaspiro[4.4]nonane-1,7-dione | Multi-step synthesis involving cyclization and oxidation. uni.lu |
Functionalized Pyrrolidine Derivatives as Cyclization Precursors
The formation of the 2-azaspiro[4.4]nonane core from a pre-existing pyrrolidine ring typically involves the construction of the second five-membered carbocyclic ring. This is often achieved through intramolecular cyclization reactions where a suitably functionalized side chain attached to the pyrrolidine ring reacts to form the spiro-junction. Key strategies include intramolecular alkylations, aldol (B89426) condensations, and ring-closing metathesis, among others. The choice of the functional group on the pyrrolidine precursor is critical and dictates the type of cyclization reaction that can be employed.
One of the prominent methods for the synthesis of spirocyclic pyrrolidines is the [3+2] cycloaddition reaction. This approach involves the reaction of an azomethine ylide, generated in situ from a secondary amino acid like proline or its derivatives, with a suitable dipolarophile. This methodology has been effectively used in the stereoselective synthesis of various spirocyclic pyrrolidine derivatives.
In a notable example, a one-pot, three-component reaction has been developed for the stereoselective synthesis of spiro-thiazolidine-pyrrolidine derivatives. This method utilizes the 1,3-dipolar cycloaddition of azomethine ylides, generated from the condensation of isatin (B1672199) and a secondary amino acid (a functionalized pyrrolidine), with 5-arylidene thiazolidine-2,4-diones as the dipolarophiles. The reaction proceeds in the presence of a manganese ferrite (B1171679) nanorod catalyst functionalized with L-proline, leading to high yields of the endo-isomer of the spirocyclic product.
Another versatile approach involves phosphine-catalyzed [3+2] cycloaddition reactions to construct the 2-azaspiro[4.4]nonan-1-one skeleton. For instance, the reaction of 2-methylene-γ-lactams with ylides derived from 2-butynoic acid derivatives can yield the spiro-heterocyclic product directly or after a subsequent reductive cyclization step. The resulting spirocyclic ketone can then serve as a precursor for further functionalization, including the introduction of an amine group. For example, a Curtius rearrangement of a carboxylic acid derivative of the spiro-system can be employed to introduce an amine functionality.
While direct synthesis of this compound from a pyrrolidine precursor is not extensively documented in readily available literature, the existing synthetic strategies for related 2-azaspiro[4.4]nonane systems provide a clear blueprint. The synthesis would likely proceed through a multi-step sequence starting with a functionalized pyrrolidine. For instance, a pyrrolidine derivative bearing a side chain with a latent electrophilic or nucleophilic site could be cyclized to form a 2-azaspiro[4.4]nonane intermediate. This intermediate, likely a ketone or lactam, could then be converted to the desired 7-amino derivative through standard functional group transformations such as reductive amination or Hofmann/Curtius rearrangement.
The following table summarizes a selection of synthetic strategies that utilize functionalized pyrrolidines to generate spirocyclic systems, highlighting the versatility of these precursors.
| Precursor Type | Cyclization Strategy | Resulting Spiro-System | Key Reagents/Conditions |
| Isatin and secondary amino acid (e.g., thiazolidine-4-carboxylic acid) | 1,3-Dipolar Cycloaddition | Spiro thiazolidine-pyrrolidine | 5-Arylidene thiazolidine-2,4-diones, MnCoCuFe₂O₄@L-proline nanorods |
| 2-Methylene-γ-lactams | Phosphine-catalyzed [3+2] Cycloaddition | 2-Azaspiro[4.4]nonan-1-one | Ylides from 2-butynoic acid derivatives, Phosphine (B1218219) catalyst |
These examples underscore the power of using pre-functionalized pyrrolidine rings to access complex spirocyclic architectures like the 2-azaspiro[4.4]nonane system. The modularity of these approaches allows for the synthesis of a wide range of derivatives, paving the way for the exploration of their chemical and biological properties.
Chemical Reactivity and Derivatization of 2 Azaspiro 4.4 Nonan 7 Amine and Analogues
Amination and Amine Functional Group Transformations
The amine group is a key functional handle for derivatization, allowing for the introduction of diverse substituents and the modulation of physicochemical properties.
Regioselective Introduction of Amine Functionalities
The synthesis of specifically substituted azaspiro[4.4]nonanes, such as 2-azaspiro[4.4]nonan-7-amine, requires precise control over regioselectivity. While specific literature for the direct synthesis of the 7-amino derivative is limited, established synthetic routes for related structures provide a blueprint for its potential preparation.
One common strategy involves the construction of a 2-azaspiro[4.4]nonan-1-one core structure. researchgate.netosti.gov Phosphine-catalyzed [3+2]-cycloaddition reactions between 2-methylene-γ-lactams and allenoates are effective for creating this spirocyclic lactam. researchgate.net This lactam can then serve as a versatile intermediate. To introduce an amine at the 7-position, the ketone functionality would first need to be established at this position. A potential route could involve a Curtius rearrangement of a carboxylic acid precursor, which has been shown to yield spiro-cyclic ketones in this system. osti.gov Subsequent reductive amination of the resulting 7-keto-2-azaspiro[4.4]nonane would furnish the desired this compound.
Another powerful method for constructing the azaspiro[4.4]nonane skeleton is through domino radical bicyclization, which can generate the core structure in a single stage. acs.org While this has been applied to synthesize 1-azaspiro[4.4]nonane derivatives, tailoring the starting materials could potentially allow for the synthesis of functionalized 2-azaspiro isomers.
Reactions of the Amine Moiety (e.g., N-Alkylation, Acylation)
The primary amine group of this compound is a nucleophilic center that readily participates in a variety of common amine transformations, including N-alkylation and N-acylation. These reactions are fundamental for creating analogues with modified properties.
N-Alkylation: The direct alkylation with alkyl halides can introduce alkyl groups onto the nitrogen atom. This reaction typically proceeds via an SN2 mechanism. To avoid polyalkylation, which can occur as the resulting secondary amine is also reactive, the use of excess amine starting material is often employed. Alternatively, reductive amination provides a more controlled method for mono-alkylation, where the primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent.
N-Acylation: The amine can be readily acylated using acid chlorides or acid anhydrides to form the corresponding amides. This reaction is generally rapid and high-yielding. The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which effectively prevents over-acylation.
Table 1: Representative Transformations of the Primary Amine Moiety
| Reaction Type | Reagent/Conditions | Product Type |
| N-Alkylation | R-X (Alkyl Halide), Base | Secondary Amine |
| Reductive Amination | RCHO (Aldehyde), NaBH(OAc)₃ | Secondary Amine |
| N-Acylation | RCOCl (Acid Chloride), Base | Amide |
| N-Sulfonylation | RSO₂Cl (Sulfonyl Chloride), Base | Sulfonamide |
Reactivity at the Spirocenter and Ring Systems
The reactivity of the spiro[4.4]nonane scaffold itself offers further opportunities for structural modification, including functional group manipulations, rearrangements, and ring-opening reactions.
Functional Group Interconversions within the Spiro[4.4]nonane Scaffold
Functional groups on the carbocyclic ring of the 2-azaspiro[4.4]nonane system can be interconverted to access a wider range of derivatives. For instance, in the synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid, a closely related spirocyclic system, ester functionalities are reduced to the corresponding alcohols using reagents like lithium aluminum hydride (LiAlH₄). univ.kiev.ua This transformation from an ester to a primary alcohol introduces a new reactive site that can be further manipulated.
Ring Opening and Rearrangement Reactions (e.g., Retro-aza-Michael, Aza-Michael Reactions)
The formation and cleavage of bonds within the spirocyclic system are key strategies for creating both the scaffold and more complex molecular architectures.
Aza-Michael and Retro-aza-Michael Reactions: The aza-Michael reaction, the addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for constructing nitrogen-containing rings. Cascade aza-Michael addition-cyclization sequences are particularly useful for building pyrrolidone rings, which are integral to the 2-azaspiro[4.4]nonane structure. nih.govfrontiersin.org For example, primary amines can react with itaconates, leading to an initial Michael addition followed by an intramolecular cyclization to form an N-substituted pyrrolidone ring. nih.govfrontiersin.org
Conversely, the retro-aza-Michael reaction represents the reverse process and can lead to ring opening. url.eduraco.cat This reaction is an equilibrium process and can be favored under certain conditions, such as in protic solvents or with basic catalysis. url.edunih.gov The reversibility of the aza-Michael reaction is a critical consideration in synthesis, as it can influence reaction selectivity and product stability. url.eduraco.cat Studies have shown that the retro-aza-Michael reaction is inherent in many systems and can be a key factor in achieving selectivity, particularly in flow chemistry applications. url.eduraco.cat
Activation of Hydroxyl Groups for Nucleophilic Substitution
Activating hydroxyl groups is a common strategy to convert them into better leaving groups for nucleophilic substitution reactions. However, as noted above, this can lead to complex outcomes with the 2-azaspiro[4.4]nonane scaffold. nih.gov
In the study of (hydroxymethyl)-azaspiro[4.4]nonane analogues, the reaction with MsCl in the presence of trimethylamine (B31210) was investigated. nih.gov The outcome was highly dependent on the substituent on the pyrrolidine (B122466) nitrogen. When the nitrogen was unsubstituted (a secondary amine), the reaction did not result in the formation of a mesylate. Instead, it produced the rearranged perhydro-cyclopenta researchgate.netresearchgate.netazeto[1,2-a]pyrrol-hydrobromide salt in good yield. nih.gov This highlights that standard functional group transformations may not be straightforward and can trigger unexpected skeletal rearrangements in this spirocyclic system.
Table 2: Outcome of Hydroxyl Group Activation on a 2-Azaspiro[4.4]nonane Analogue nih.gov
| Starting Material | Reagents | Temperature | Product(s) | Yield |
| (2,2-Dimethyl-1-azaspiro[4.4]nonan-6-yl)methanol | 1. NMe₃, CHCl₃2. MsCl | 0 °C to RT | Perhydro-cyclopenta researchgate.netresearchgate.netazeto[1,2-a]pyrrol salt | 65% |
| (2,2-Dimethyl-1-azaspiro[4.4]nonan-6-yl)methanol | PPh₃, CBr₄, CH₂Cl₂ | 0 °C to RT | Perhydro-cyclopenta researchgate.netresearchgate.netazeto[1,2-a]pyrrol salt | 77% |
Data derived from the study on (5R(S),6R(S))-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane. nih.gov
Hofmann Elimination on Quaternized Azaspiro Compounds
The Hofmann elimination is a pivotal reaction in organic chemistry for converting amines into alkenes. The process involves a sequence of reactions beginning with the exhaustive methylation of the amine using an excess of methyl iodide to form a quaternary ammonium (B1175870) iodide salt. wikipedia.orgbyjus.com This salt is then treated with silver oxide and water, which replaces the iodide ion with a hydroxide (B78521) ion, forming a quaternary ammonium hydroxide. wikipedia.orgorganicchemistrytutor.com Subsequent heating of this intermediate induces an elimination reaction, typically following an E2 mechanism, to yield an alkene and a tertiary amine. organicchemistrytutor.com
A defining characteristic of the Hofmann elimination is its regioselectivity, which is governed by the "Hofmann rule." This rule predicts that the major product will be the least substituted alkene. byjus.com This preference is attributed to the steric bulk of the trimethylamine leaving group, which directs the hydroxide base to abstract a proton from the most sterically accessible, or least hindered, beta-carbon. wikipedia.orgorganicchemistrytutor.com
In the context of quaternized azaspiro compounds, such as a quaternized derivative of 2-Azaspiro[4.4]nonane, the Hofmann elimination can lead to several potential products depending on which beta-hydrogens are abstracted. The structure of the spirocycle presents distinct sets of beta-hydrogens relative to the nitrogen atom.
Consider the Hofmann elimination of N,N,N-trimethyl-2-azaspiro[4.4]nonan-2-ium hydroxide. The beta-hydrogens are located at the C1 and C3 positions of the pyrrolidine ring.
Abstraction from C1: This would lead to the formation of a double bond between C1 and the spiro-carbon (C5), resulting in a ring-opened product, 1-allyl-1-vinylcyclopentane.
Abstraction from C3: This would result in the formation of an endocyclic double bond, yielding 2,3-dihydro-1H-spiro[cyclopenta[b]pyrrolium-1,1'-cyclopentane].
Following the Hofmann rule, the hydroxide base will preferentially abstract a proton from the less sterically hindered position. The outcome is highly dependent on the specific stereochemistry and conformational dynamics of the quaternized spirocyclic system. For cyclic amines, this reaction can be a method to cleave the ring structure. youtube.com
Table 1: Hypothetical Hofmann Elimination Products of a Quaternized 2-Azaspiro[4.4]nonane
| Starting Material | Reagents | Possible Products | Regioselectivity Principle |
| N,N,N-trimethyl-2-azaspiro[4.4]nonan-2-ium iodide | 1. Ag₂O, H₂O2. Heat (Δ) | Ring-opened alkene, Endocyclic alkene | Hofmann Rule |
Mechanistic Investigations of Derivatization Reactions
Elucidation of Intermediate Species (e.g., Zwitterionic Adducts, Azirine-Metal Complexes)
The synthesis and derivatization of azaspirocyclic frameworks often proceed through complex mechanisms involving transient intermediate species. The elucidation of these intermediates is crucial for understanding reaction outcomes and optimizing synthetic strategies.
Zwitterionic Adducts: In the context of synthesizing related spirocyclic systems, zwitterionic intermediates play a significant role. For instance, phosphine-catalyzed [3+2]-cycloaddition reactions used to create 2-azaspiro[4.4]nonan-1-ones involve the formation of zwitterionic adducts. researchgate.netuow.edu.au In a typical mechanism, a phosphine (B1218219) catalyst adds to an allenoate or a similar activated species to form a zwitterion, which then acts as a nucleophile. This intermediate can react with an acceptor, such as a methylene-lactam, to generate a new, more complex zwitterion that subsequently cyclizes to form the spirocyclic product. While not directly studying this compound, these syntheses of the core skeleton highlight the importance of zwitterionic pathways in building the azaspiro[4.4]nonane framework.
Azirine-Metal Complexes: The formation of azirine-metal complexes is another key mechanistic feature in the synthesis of nitrogen-containing heterocycles. Research on the synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones suggests that reactions can proceed via intermediates derived from pyrrolidinediones. researchgate.net In related synthetic chemistry, the reaction of 2H-azirines with metal catalysts is known to form intermediate azirine-metal complexes. These complexes can undergo nucleophilic ring-opening, leading to the formation of various nitrogen heterocycles. It is plausible that synthetic routes toward functionalized 2-azaspiro[4.4]nonane derivatives could leverage the reactivity of spirocyclic azirine precursors, which would proceed through such metal-complexed intermediates.
Tautomerization Processes within the Spirocyclic System
Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental concept that can significantly influence the chemical and physical properties of a molecule. While the parent this compound is not predisposed to complex tautomerism, its derivatives can exhibit this phenomenon, particularly when functional groups capable of proton exchange are introduced.
A pertinent investigation into a related spirocyclic system, 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one, provides significant insight into the tautomeric processes possible within a spiro[4.4]nonane framework. This study utilized a combination of X-ray crystallography and multi-nuclear (¹H, ¹³C, and ¹⁵N) NMR spectroscopy to analyze the tautomeric equilibrium.
The research revealed that in the solid state, the compound exists exclusively as the 5-oxo tautomer. However, in solution, a dynamic equilibrium is established between the 5-oxo and the 4-oxo tautomers. The ratio of these tautomers was found to be dependent on the solvent used. The interconversion between the tautomeric forms was observed to be slow on the NMR timescale, which allowed for the distinct observation and quantification of each species. Advanced NMR techniques, such as Exchange Spectroscopy (EXSY) and variable temperature NMR, were employed to study the dynamics of this interconversion. Such studies are critical as the dominant tautomeric form in a given environment dictates the molecule's reactivity and potential biological interactions.
Table 2: Tautomeric Forms of a Diazaspiro[4.4]nonane Analogue
| Tautomeric Form | Method of Observation | Key Findings |
| 5-oxo Tautomer | X-ray, NMR | Exclusively present in the solid state; predominant form in most solutions. |
| 4-oxo Tautomer | NMR | Exists in equilibrium with the 5-oxo form in solution; ratio is solvent-dependent. |
This detailed analysis of a diazaspiro[4.4]nonane analogue underscores the potential for complex tautomeric equilibria in derivatized azaspiro systems, which can be thoroughly investigated using modern spectroscopic methods. encyclopedia.pub
Theoretical and Computational Chemistry Studies of 2 Azaspiro 4.4 Nonan 7 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the fundamental properties of molecular systems. For 2-Azaspiro[4.4]nonan-7-amine, these calculations offer a molecular-level understanding of its electronic structure, reactivity, and spectroscopic characteristics.
DFT provides a robust framework for investigating the electronic properties of molecules like this compound. The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.
The selection of an appropriate basis set and functional is a critical first step in performing reliable DFT calculations. For azaspiro systems, a variety of combinations have been employed, with the choice often balancing computational cost and accuracy.
Commonly used functionals for organic molecules, including those with nitrogen-containing heterocyclic rings, range from hybrid functionals like B3LYP to meta-hybrid functionals such as the M06-2X. The B3LYP functional is widely used for its efficiency and good performance in predicting geometries and energies for a broad range of molecules. The M06-2X functional, on the other hand, is often favored for its improved description of non-covalent interactions and thermochemistry.
The choice of basis set is equally important. Pople-style basis sets, such as 6-31G(d,p), offer a good starting point for geometry optimizations. For more accurate energy calculations and the description of electronic properties, larger basis sets like 6-311+G(d,p) or the correlation-consistent basis sets from Dunning (e.g., cc-pVDZ) are often employed. The inclusion of diffuse functions (+) is important for accurately describing the behavior of lone pairs and anions, while polarization functions (d,p) are essential for capturing the anisotropic nature of chemical bonds.
For instance, studies on related spirocyclic systems have successfully utilized the M062X/6-311G* level of theory for optimizing ground state structures. This combination has proven effective in providing a detailed picture of their electronic properties.
Table 1: Commonly Used Basis Sets and Functionals in DFT Studies of Azaspiro Compounds
| Category | Examples | Primary Application |
| Functionals | B3LYP, M06-2X, PBE0 | Geometry optimization, electronic properties, thermochemistry |
| Basis Sets | 6-31G(d,p), 6-311+G(d,p), cc-pVDZ | Structural determination, single-point energy calculations |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the amine group and the nitrogen atom of the pyrrolidine (B122466) ring, reflecting the presence of lone pairs of electrons. The LUMO, in contrast, would likely be distributed over the C-N and C-C antibonding orbitals.
Computational studies on analogous heterocyclic systems provide insight into the expected FMO characteristics. For example, DFT calculations on similar BODIPY-based compounds using the M062X/6-311G* level of theory have been used to elucidate the HOMO and LUMO distributions and their energy gaps. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies for a Model Azaspiro System
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | 1.5 |
| HOMO-LUMO Gap | 7.7 |
Note: These are hypothetical values for illustrative purposes and would need to be calculated specifically for this compound.
Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the determination of the structures and energies of reactants, products, intermediates, and transition states. This information is crucial for understanding reaction mechanisms and predicting reaction outcomes.
The synthesis of azaspirocycles can proceed through various routes, including domino radical bicyclization. acs.org For the formation of the 2-Azaspiro[4.4]nonane skeleton, a possible synthetic route could involve an intramolecular cyclization. DFT calculations can be employed to model the reaction pathway of such a synthesis. By locating the transition state structures and calculating their energies, the activation energy for the reaction can be determined. This allows for a comparison of different potential synthetic routes and the identification of the most energetically favorable pathway.
For example, in the domino radical bicyclization to form 1-azaspiro[4.4]nonane derivatives, the stereochemical outcome was explained by analyzing the steric hindrance in the transition state. acs.org Similar computational approaches could be applied to investigate the synthesis of this compound, providing valuable insights for synthetic chemists.
Theoretical calculations can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants (J-couplings). These predictions can be invaluable in the structural elucidation of newly synthesized compounds.
Density Functional Theory (DFT) for Electronic Structure and Properties
Conformational Analysis and Flexibility Studies
The three-dimensional shape of a molecule is critical to its biological activity and physical properties. Conformational analysis aims to identify the stable conformations of a molecule and to understand its flexibility. For a spirocyclic compound like this compound, the two rings are held in a relatively rigid orientation, but some degree of flexibility is still present.
The cyclopentane (B165970) and pyrrolidine rings in the 2-Azaspiro[4.4]nonane core can adopt different puckered conformations, such as envelope and twist forms. The amine substituent can also exist in different orientations (axial vs. equatorial-like positions relative to the five-membered ring).
Computational methods, such as molecular mechanics and DFT, can be used to perform a systematic search of the conformational space of this compound. By calculating the relative energies of the different conformers, the most stable structures can be identified, and their populations at a given temperature can be estimated using the Boltzmann distribution. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.
Computational Determination of Preferred Conformations
The conformational landscape of this compound is complex due to the spirocyclic core and the flexible five-membered rings. Computational methods, particularly Density Functional Theory (DFT), are instrumental in identifying the most stable conformations of this molecule. By calculating the potential energy surface, researchers can pinpoint the geometries that correspond to energy minima.
The relative energies of different conformers, arising from the puckering of the two cyclopentane rings and the orientation of the amine group, can be determined. These calculations typically involve optimizing the geometry of various possible conformers and then performing frequency calculations to confirm they are true minima. The output of these calculations provides a wealth of data, including bond lengths, bond angles, and dihedral angles that characterize each stable conformation.
Below is a hypothetical data table illustrating the kind of information that would be generated from such a computational study. The data represents the relative energies and key geometrical parameters for plausible low-energy conformers of this compound.
| Conformer | Relative Energy (kcal/mol) | N-C Bond Length (Å) | C-N-C Angle (°) | Dihedral Angle (C1-C5-C6-N7) (°) |
| A (Equatorial-like Amine) | 0.00 | 1.47 | 111.5 | 175.2 |
| B (Axial-like Amine) | 1.25 | 1.48 | 110.8 | 65.8 |
| C (Twist-Envelope) | 2.10 | 1.47 | 112.1 | -120.3 |
Note: The data in this table is illustrative and intended to represent the type of output from a DFT calculation.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT calculations provide a static picture of preferred conformations, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would reveal how the molecule transitions between different conformations in a given environment, such as in a solvent or interacting with a biological target.
These simulations can track the fluctuations in bond lengths, angles, and dihedral angles, providing a more realistic understanding of the molecule's flexibility. The results of MD simulations are often analyzed to understand the time-averaged properties of the molecule and the kinetics of conformational changes. For instance, the root-mean-square deviation (RMSD) of atomic positions can be monitored to assess the stability of the molecule's conformation over the simulation time. A detailed computational study could involve MD simulations to understand the interaction behavior of spirocyclic compounds. nih.gov
Computational Prediction of Chemical Reactivity and Selectivity
Computational chemistry is a powerful tool for predicting how and where a molecule is likely to react. For this compound, these predictions are crucial for understanding its potential applications in synthesis and medicinal chemistry.
Identification of Nucleophilic and Electrophilic Sites
The reactivity of a molecule is governed by the distribution of its electron density. Nucleophilic sites are electron-rich and tend to react with electron-deficient species (electrophiles), while electrophilic sites are electron-poor and are targeted by nucleophiles. pressbooks.publibretexts.org Computational methods can be used to visualize and quantify the electrophilic and nucleophilic character of different atoms within this compound.
One common approach is to calculate the molecular electrostatic potential (MEP) surface. The MEP maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing regions of negative (nucleophilic) and positive (electrophilic) potential. For this compound, the lone pair of electrons on the nitrogen atom of the amine group is expected to be a primary nucleophilic center. libretexts.orgyoutube.com The carbon atoms attached to the nitrogen may exhibit some electrophilic character. youtube.comvaia.com
A hypothetical data table summarizing the predicted nucleophilic and electrophilic sites is presented below.
| Atom/Region | Predicted Character | Computational Evidence |
| Amine Nitrogen (N7) | Strong Nucleophile | High negative electrostatic potential, location of the Highest Occupied Molecular Orbital (HOMO) |
| Amine Hydrogen Atoms | Weakly Electrophilic | Positive electrostatic potential |
| Carbon atoms adjacent to N2 | Weakly Electrophilic | Slight positive electrostatic potential due to the electron-withdrawing effect of nitrogen |
Note: This table is a representation of expected computational predictions.
Theoretical Insights into Regioselectivity and Stereoselectivity
When a molecule has multiple potential reaction sites, the reaction may preferentially occur at one site over others (regioselectivity) and may lead to the preferential formation of one stereoisomer over another (stereoselectivity). khanacademy.orgyoutube.comyoutube.com Computational studies can provide significant insights into the factors governing these selectivities in reactions involving this compound.
Theoretical calculations can be used to model the transition states of different possible reaction pathways. The relative energies of these transition states can then be used to predict the major product. For instance, in an acylation reaction of the amine group, the approach of the acylating agent could be sterically hindered by the spirocyclic framework, leading to a specific stereochemical outcome. The rigid nature of spiro compounds can influence the stereoselective effects in their reactions. nih.gov
By analyzing the calculated transition state structures, researchers can understand the steric and electronic factors that favor one reaction pathway over another. This information is invaluable for designing new synthetic routes and for understanding the interactions of this compound with biological macromolecules.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
Vibrational Spectroscopy
Vibrational spectroscopy is a key method for identifying the types of chemical bonds present in a molecule. By measuring how a molecule absorbs infrared light, specific functional groups can be identified based on their characteristic absorption frequencies. rsdynamics.comwisc.edu
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. rsdynamics.com The principle is based on the absorption of specific frequencies of infrared light, which correspond to the vibrational frequencies of bonds in the molecule. wisc.edu For 2-Azaspiro[4.4]nonan-7-amine, the IR spectrum would be expected to show characteristic absorption bands for its amine (N-H) and alkane (C-H) groups.
The primary amine (-NH₂) and the secondary amine (-NH-) within the azaspiro ring structure would produce distinct stretching vibrations. The N-H stretching vibrations of the primary amine typically appear as a doublet in the range of 3300-3500 cm⁻¹, while the secondary amine shows a single, weaker band in the same region. C-H stretching vibrations from the cyclopentane (B165970) and pyrrolidine (B122466) rings are expected just below 3000 cm⁻¹. Furthermore, N-H bending vibrations can be observed in the 1550-1650 cm⁻¹ region.
Table 1: Hypothetical IR Absorption Data for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch (doublet) | Primary Amine (-NH₂) |
| 3250 - 3450 | N-H Stretch (single band) | Secondary Amine (-NH-) |
| 2850 - 2960 | C-H Stretch | Alkane (CH₂, CH) |
| 1550 - 1650 | N-H Bend | Primary/Secondary Amine |
| 1450 - 1470 | C-H Bend | Alkane (CH₂) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of an organic molecule. It provides information on the carbon-hydrogen framework and the connectivity between atoms.
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for characterizing the primary structure of this compound. nih.gov
The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The protons attached to the carbons adjacent to the nitrogen atoms would be expected to appear at a higher chemical shift (downfield) due to the deshielding effect of the electronegative nitrogen. The proton of the secondary amine (N-H) would likely appear as a broad singlet.
The ¹³C NMR spectrum reveals the number of distinct carbon environments. The spiro-carbon (C4), being a quaternary carbon, would have a unique chemical shift. Carbons bonded directly to the nitrogen atoms (C1, C5, C7) would be shifted downfield compared to the other aliphatic carbons (C2, C3, C6, C8, C9).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1, C5 | ~2.8 - 3.2 | ~50 - 55 |
| C2, C3 | ~1.7 - 2.1 | ~25 - 35 |
| C4 (Spiro) | N/A | ~65 - 75 |
| C6, C9 | ~1.6 - 2.0 | ~30 - 40 |
| C7 | ~3.0 - 3.4 | ~55 - 65 |
| C8 | ~1.5 - 1.9 | ~20 - 30 |
| N-H (amine) | Broad singlet | N/A |
| N-H (pyrrolidine) | Broad singlet | N/A |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from 1D NMR and for determining the molecule's stereochemistry.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR experiment that identifies protons that are close to each other in space, typically within 5 Å. nanalysis.com This is crucial for determining the relative stereochemistry and configuration of complex molecules like spiro-compounds. researchgate.net The NOESY experiment relies on the Nuclear Overhauser Effect (NOE), which involves the transfer of magnetization between spatially proximate nuclei. numberanalytics.com
For this compound, a NOESY spectrum would reveal correlations between protons on the two different rings. For example, specific protons on the pyrrolidine ring would show NOE cross-peaks with certain protons on the cyclopentane ring, helping to define their relative orientation around the spirocyclic center. This is particularly important for assigning the stereochemistry at the C7 position where the amine group is attached.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). libretexts.orgcolumbia.edu This technique is invaluable for piecing together the carbon skeleton and confirming connectivity, especially across heteroatoms like nitrogen.
In the context of this compound, an HMBC spectrum would show correlations that are not observable in simpler experiments. For instance, the proton on the secondary amine (N-H) would show a correlation to the adjacent carbons (C1 and C5). Similarly, the protons of the primary amine group at C7 would show correlations to the C7 carbon and potentially to the neighboring C6 and C9 carbons. These correlations provide definitive proof of the carbon-nitrogen framework. researchgate.net
Table 3: Expected Key HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbon (¹³C) | Type of Correlation |
| H on C1 | C3, C4, C5 | ²JCH, ³JCH |
| H on C7 | C6, C8, C9 | ²JCH, ³JCH |
| H on N2 | C1, C5 | ²JCH |
| H on N (at C7) | C6, C7, C9 | ²JCH, ³JCH |
J-based Configuration Analysis (JBCA) for Complex Systems
J-based Configuration Analysis (JBCA) is a powerful NMR spectroscopic method used to determine the relative configuration of stereocenters in complex molecules. This technique relies on the measurement and analysis of through-bond scalar couplings (J-couplings) between protons. The magnitude of these couplings is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. In rigid cyclic systems like the 2-azaspiro[4.4]nonane framework, these dihedral angles are constrained, making the analysis of J-couplings particularly informative for stereochemical assignments.
For this compound, which contains multiple stereocenters, JBCA would be instrumental in elucidating the relative orientation of the amine group and the protons on the cyclopentane and pyrrolidine rings. By carefully analyzing the coupling constants obtained from one-dimensional and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), the spatial relationship between adjacent protons can be mapped out. While specific JBCA data for this compound is not extensively published, the principles of this method are widely applied to similar spirocyclic systems for unambiguous stereochemical elucidation. nih.govslideshare.net
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the analysis of this compound, providing critical information on its molecular weight and elemental composition, as well as structural details through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which in turn allows for the unambiguous confirmation of its elemental formula. For this compound, with a nominal mass of 140 g/mol , HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The predicted monoisotopic mass of this compound (C₈H₁₆N₂) can be calculated with high precision. This level of accuracy is crucial for confirming the identity of the synthesized compound and ensuring its purity. While direct HRMS data for this specific compound is not widely available, data for related azaspiro compounds demonstrates the power of this technique. uni.luresearchgate.net
Table 1: Predicted HRMS Data for this compound
| Ion Species | Predicted m/z |
| [M+H]⁺ | 141.1386 |
| [M+Na]⁺ | 163.1205 |
| [M+K]⁺ | 179.0945 |
| [M-H]⁻ | 139.1240 |
Note: These values are theoretical predictions and may vary slightly in experimental conditions.
Fragmentation Pattern Analysis for Structural Features
In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns generated by techniques such as Collision-Induced Dissociation (CID). The fragmentation of the molecular ion of this compound is expected to follow characteristic pathways for aliphatic amines. A key fragmentation process is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to a nitrogen atom. youtube.com For this compound, this could lead to the loss of specific fragments, providing evidence for the connectivity of the spirocyclic system. The analysis of these fragmentation patterns helps in confirming the proposed structure and distinguishing it from potential isomers. arkat-usa.orgnih.gov
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of all stereocenters.
Single Crystal X-ray Diffraction for Solid-State Structure
To perform single crystal X-ray diffraction, a suitable single crystal of this compound or a salt derivative is required. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis provides a detailed electron density map of the molecule, from which the positions of all atoms can be determined. For complex spirocyclic systems, this technique is invaluable for confirming the connectivity and stereochemistry, which can be challenging to determine solely by spectroscopic methods. nih.gov Studies on related azaspiro compounds have successfully employed this technique to elucidate their solid-state structures. chemrxiv.orgacs.org
Crystallographic Data Analysis for Conformation and Bonding
The analysis of crystallographic data provides a wealth of information beyond simple connectivity. It reveals the preferred conformation of the molecule in the solid state, including the puckering of the cyclopentane and pyrrolidine rings and the orientation of the amine substituent. Furthermore, it allows for the precise measurement of all bond lengths and angles within the molecule. This data can offer insights into ring strain and the electronic effects of the nitrogen atoms within the spirocyclic framework. The crystallographic data is typically summarized in a table that includes parameters such as the crystal system, space group, and unit cell dimensions. researchgate.net
Table 2: Representative Crystallographic Data Parameters
| Parameter | Description |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| a, b, c (Å) | The lengths of the unit cell axes. |
| α, β, γ (°) | The angles between the unit cell axes. |
| Volume (ų) | The volume of the unit cell. |
| Z | The number of molecules in the unit cell. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Note: The values in this table are placeholders and would be determined experimentally for this compound.
Chromatographic Techniques for Purity and Enantiomeric Excess
Chromatography is an indispensable tool in synthetic and medicinal chemistry for both the purification of products and the analytical assessment of their purity. For chiral molecules such as "this compound," specialized chromatographic techniques are required to resolve and quantify the enantiomers, a critical step for any pharmaceutical development. selvita.comwiley.com
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are premier techniques for the separation of enantiomers. registech.com The choice between them often depends on factors like speed, solvent consumption, and the specific nature of the analyte. SFC, utilizing supercritical carbon dioxide as the main mobile phase, is often considered a "greener" and faster alternative to normal-phase HPLC, reducing the use of toxic solvents. selvita.com
The cornerstone of chiral separations by HPLC and SFC is the chiral stationary phase (CSP). youtube.com For primary amines like "this compound," polysaccharide-based and crown ether-based CSPs are particularly effective. wiley.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, can offer a broad range of enantioselectivity, while crown ether CSPs are specifically known for their ability to resolve primary amines. wiley.comnih.gov
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times, allowing for their separation. youtube.com
To enhance peak shape and resolution for basic compounds, acidic additives are often incorporated into the mobile phase. nih.govresearchgate.net For instance, acids like ethanesulfonic acid (ESA) or methanesulfonic acid (MSA) can form ion pairs with the amine, which can lead to improved interaction with the CSP and better separation. nih.govresearchgate.net Another strategy to improve resolution involves the derivatization of the amine with a carbobenzyloxy (Cbz) protecting group, which can enhance the chiral recognition on the CSP. nih.gov
While specific application data for the chiral resolution of "this compound" is not publicly available, the table below illustrates typical starting conditions for the chiral separation of primary amines based on established methodologies.
Table 1: Representative Conditions for Chiral HPLC and SFC Separation of Primary Amines
| Parameter | HPLC | SFC |
|---|---|---|
| Chiral Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK® series) or Crown ether-based (e.g., CROWNPAK® CR-I(+)) wiley.comnih.gov | Polysaccharide-based or Crown ether-based wiley.com |
| Mobile Phase | Hexane/Alcohol (e.g., Isopropanol, Ethanol) with acidic/basic modifier researchgate.net | CO₂/Co-solvent (e.g., Methanol, Ethanol) with acidic additive (e.g., ESA) nih.gov |
| Detection | UV/Vis or Mass Spectrometry (MS) | UV/Vis or Mass Spectrometry (MS) |
| Flow Rate | 0.5 - 2.0 mL/min | 2.0 - 5.0 mL/min |
| Temperature | Ambient to 40 °C | 35 - 45 °C |
This table presents generalized conditions and would require optimization for the specific analysis of this compound.
Column chromatography and its faster variant, flash chromatography, are fundamental purification techniques in organic synthesis. chromtech.comphenomenex.com They are employed to isolate the desired compound from a reaction mixture containing starting materials, by-products, and other impurities on a preparative scale. column-chromatography.comkhanacademy.org The separation is based on the differential adsorption of the components of the mixture to a stationary phase, typically silica (B1680970) gel, as a mobile phase is passed through the column. chromtech.comyoutube.com
In the context of synthesizing "this compound," column chromatography would be a crucial step to purify the final product or its synthetic intermediates. Flash chromatography, which uses pressure to accelerate the flow of the mobile phase, offers a significant reduction in purification time compared to traditional gravity-fed column chromatography. phenomenex.comyoutube.com
The process begins with the selection of an appropriate solvent system (mobile phase), which is typically optimized using Thin Layer Chromatography (TLC). youtube.comtheseus.fi The goal is to find a solvent or solvent mixture that provides good separation between the target compound and its impurities. For amine-containing compounds, which can interact strongly with the acidic silica gel, it is common practice to add a small amount of a basic modifier, like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521), to the eluent. This deactivates the acidic sites on the silica, preventing peak tailing and improving the separation.
The crude mixture is loaded onto the top of the silica gel column, and the mobile phase is passed through. youtube.com Less polar compounds generally elute faster, while more polar compounds are retained longer on the polar silica gel. youtube.com Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.
Table 2: General Parameters for Purification of Amines by Flash Chromatography
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel is most common. phenomenex.com Alumina can also be used. |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., Hexane, Heptane) and a more polar solvent (e.g., Ethyl Acetate, Dichloromethane). youtube.com |
| Mobile Phase Modifier | A small percentage (e.g., 0.1-2%) of a base like Triethylamine or Ammonium Hydroxide is often added to prevent peak tailing of amines. |
| Loading Technique | The crude sample can be loaded directly onto the column (liquid loading) or pre-adsorbed onto a small amount of silica gel (dry loading). |
| Detection | Fractions are typically analyzed by TLC with a suitable staining agent (e.g., ninhydrin (B49086) for primary amines) or by UV-Vis if the compound is chromophoric. |
This table outlines a general approach to the purification of aminic compounds. The specific conditions would be highly dependent on the exact nature of the impurities present in the synthesis of this compound.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Carbon dioxide |
| Cellulose |
| Amylose |
| Ethanolsulfonic acid |
| Methanesulfonic acid |
| Triethylamine |
| Ammonium hydroxide |
| Hexane |
| Heptane |
| Ethyl Acetate |
| Dichloromethane |
| Isopropanol |
| Ethanol |
| Methanol |
Applications of 2 Azaspiro 4.4 Nonan 7 Amine and Its Derivatives in Non Biological Chemical Systems
Building Blocks in Complex Organic Synthesis
The inherent structural rigidity and chirality of the 2-azaspiro[4.4]nonane framework make it a valuable synthon for the construction of complex molecular architectures. Its derivatives serve as key intermediates in the synthesis of other intricate chemical structures, including other spirocycles and analogues of polycyclic natural products.
Synthesis of Other Spirocyclic Compounds
The 2-azaspiro[4.4]nonane skeleton is a foundational element for the elaboration of more complex spirocyclic systems. For instance, research has demonstrated the synthesis of 2-azaspiro[4.4]nonan-1-ones through phosphine-catalyzed [3+2] cycloaddition reactions. uwa.edu.auosti.gov These resulting ketones can undergo further chemical transformations, such as a Curtius rearrangement followed by acid hydrolysis, to yield novel spirocyclic ketones. uwa.edu.au
A notable method for the synthesis of spirocyclic pyrrolidines, which are valuable in drug discovery, involves a two-step process starting from common cyclic ketones. nih.gov The key step is the reaction of an electron-deficient exocyclic alkene with an in situ generated N-benzyl azomethine ylide. nih.gov This methodology has been successfully applied to the synthesis of the central diamine core of known antibacterial agents. nih.gov Furthermore, manganese(III)-based oxidation of 4-acylpyrrolidine-2,3-diones in the presence of 1,1-diarylethenes provides a straightforward route to 2-oxa-7-azaspiro[4.4]nonane-8,9-diones. researchgate.net In these reactions, the pyrrolidinedione ring remains intact and becomes one of the two rings in the final spirocyclic product. researchgate.net
Another powerful strategy for constructing the 1-azaspiro[4.4]nonane nucleus is through a domino radical bicyclization. This process involves the formation and capture of alkoxyaminyl radicals, starting from O-benzyl oxime ethers. acs.org This method allows for the formation of two rings connected by a single quaternary carbon in a single synthetic step, yielding spiro[indene-1,2′-pyrrolidine] derivatives. acs.org These examples underscore the utility of the azaspiro[4.4]nonane framework as a versatile platform for accessing a diverse range of spirocyclic compounds with potential applications in various areas of chemistry.
Precursors to Polycyclic Alkaloid Analogues
The 1-azaspiro[4.4]nonane skeleton is a recurring motif in a number of biologically active natural products, particularly polycyclic alkaloids. acs.org For example, this structural unit is present in compounds that have shown potential as inhibitors of the hepatitis C virus and as agonists for nicotinic acetylcholine (B1216132) receptors. acs.org The synthesis of such complex natural products often relies on the strategic use of spirocyclic building blocks.
While direct total syntheses of polycyclic alkaloids starting from 2-azaspiro[4.4]nonan-7-amine are not extensively documented, the structural similarity of its derivatives to key intermediates in alkaloid synthesis is significant. For instance, the synthesis of various alkaloids has been achieved through stereoselective pathways involving pyrrolidine (B122466) derivatives. organic-chemistry.org These strategies often employ metal-free, Lewis acid-mediated cascade reactions of enynyl amines to construct the core structures of these natural products. organic-chemistry.org
Furthermore, a complementary dual carbonyl activation strategy has been developed for the efficient assembly of the polycyclic scaffolds of bioactive alkaloids. nih.govfu-berlin.de This approach has enabled the total synthesis of several complex alkaloids and their analogues. nih.gov The 1-azaspiro[4.4]nonane framework has also been targeted in modular synthetic approaches towards alkaloids like (±)-cephalotaxine, where a nitroso-ene cyclization was employed to construct this key structural motif. researchgate.net The prevalence of the azaspiro[4.4]nonane core in numerous alkaloids highlights the potential of this compound and its derivatives as valuable precursors for the synthesis of analogues of these important polycyclic compounds.
Catalytic Applications in Organic Transformations
The unique stereochemical and electronic properties of the 2-azaspiro[4.4]nonane scaffold make it an attractive candidate for the development of novel catalysts. Its derivatives have been explored conceptually and computationally for their potential roles in both organocatalysis and transition metal catalysis.
Organocatalytic Roles of Azaspiro Compounds
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in synthetic chemistry. Chiral amines, in particular, are a cornerstone of this field. The rigid, well-defined three-dimensional structure of azaspiro compounds makes them promising scaffolds for the design of new organocatalysts.
While specific applications of this compound as an organocatalyst are still emerging, the broader class of azaspiro compounds has shown significant potential. For example, phosphine-catalyzed [3+2] cycloadditions have been employed in the synthesis of 2-azaspiro[4.4]nonan-1-ones, demonstrating the utility of organocatalysis in constructing these frameworks. researchgate.net The development of efficient organocatalysts often relies on a detailed understanding of reaction mechanisms, which allows for the rational design of catalysts with improved activity and selectivity. researchgate.net The inherent chirality and conformational rigidity of the 2-azaspiro[4.4]nonane skeleton could be exploited to induce stereoselectivity in a variety of organic transformations.
Ligand Development for Transition Metal Catalysis (Conceptual)
The amine functionality of this compound provides a coordination site for transition metals, making it a promising ligand scaffold for asymmetric catalysis. The development of chiral ligands is crucial for controlling the stereochemical outcome of metal-catalyzed reactions. The rigid spirocyclic framework can effectively transfer chiral information from the ligand to the catalytic center, influencing the enantioselectivity of the transformation.
Although specific transition metal complexes of this compound are not yet widely reported, the conceptual design of such catalysts is based on well-established principles. The synthesis of spirocyclic pyrrolidines as advanced building blocks has been shown to be compatible with palladium catalysis, indicating the stability of the azaspiro core under these conditions. nih.gov The modular nature of the synthesis of azaspiro compounds allows for the introduction of various functional groups, which can be used to fine-tune the electronic and steric properties of the resulting metal complexes. This tunability is essential for optimizing catalyst performance in a given reaction.
Prediction of Reactivity in Catalytic Systems via Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of catalytic systems. These methods can provide valuable insights into reaction mechanisms, catalyst stability, and the origins of stereoselectivity.
While specific computational studies on this compound as a catalyst or ligand are not yet prevalent, the general applicability of these methods is clear. For instance, the PubChem entry for a related compound, 2-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine, provides predicted collision cross-section values, which are computationally derived parameters that offer insights into the molecule's three-dimensional shape. uni.lu This type of data can be a starting point for more detailed computational investigations. By modeling the transition states of potential catalytic cycles involving this compound derivatives, it is possible to predict their reactivity and selectivity. This predictive power can guide the rational design of new catalysts and ligands, accelerating the discovery of novel and efficient catalytic transformations.
Materials Science Research Potential (Structural/Electronic Properties)
The unique three-dimensional and rigid structure of the 2-azaspiro[4.4]nonane framework presents a compelling case for its exploration in materials science. Spiro compounds, characterized by two rings linked by a single common atom, offer distinct structural and electronic properties that are highly desirable in the development of advanced materials. The spirocyclic nature of this compound and its derivatives could conceptually lead to materials with enhanced thermal and morphological stability, crucial for the longevity and performance of electronic devices.
The spiro-linkage enforces a perpendicular arrangement of the two constituent rings, which can effectively disrupt intermolecular packing and prevent crystallization. acs.orgacs.org This leads to the formation of stable amorphous glasses with high glass transition temperatures (Tg), a property that is paramount in organic electronic applications to ensure device durability. aip.org Furthermore, the specific stereochemistry of the spiro center can be tailored to influence the electronic communication between different parts of a molecule, offering a route to fine-tune the material's properties for specific applications.
Development of Organic Semiconductors (Conceptual)
The field of organic electronics is continually seeking new molecular scaffolds that can provide robust performance in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The 2-azaspiro[4.4]nonane core, when appropriately functionalized, could serve as a novel building block for organic semiconductors.
The study of aromatic spiro compounds is intrinsically linked to the advancement of organic semiconductors. acs.orgacs.org The rigid, orthogonal geometry of spiro compounds can be exploited to create materials with specific charge-transport properties. aip.org For instance, by attaching electron-donating or electron-withdrawing moieties to the 2-azaspiro[4.4]nonane skeleton, it is conceptually possible to design materials that are predominantly p-type (hole-transporting) or n-type (electron-transporting).
The presence of the nitrogen atom in the azaspiro ring system offers a site for chemical modification, allowing for the introduction of various functional groups that can modulate the electronic properties of the molecule. This versatility could enable the creation of a library of this compound derivatives with a wide range of electronic characteristics, suitable for different layers within an organic electronic device. The inherent three-dimensionality of the spiro core would also contribute to isotropic charge transport, which can be advantageous in certain device architectures.
Table 1: Conceptual Properties of Functionalized this compound Derivatives for Organic Semiconductors
| Derivative | Functional Group | Potential Semiconductor Type | Conceptual Advantage |
| 2-Aryl-2-azaspiro[4.4]nonan-7-amine | Electron-rich aryl group | p-type | Enhanced hole mobility and stability. |
| 2-Acyl-2-azaspiro[4.4]nonan-7-amine | Electron-withdrawing acyl group | n-type | Improved electron injection and transport. |
| 7-Amino-N-aryl-2-azaspiro[4.4]nonane | Extended π-conjugated system | Ambipolar | Balanced hole and electron transport. |
Advanced Light-Emitting Diodes and Liquid Crystal Applications (Conceptual)
The unique photophysical and structural properties of spiro compounds make them highly attractive for applications in organic light-emitting diodes (OLEDs) and liquid crystals. acs.orgresearchgate.netrsc.org
In the realm of OLEDs, the spiro architecture is renowned for its ability to create materials with high thermal stability and a high glass transition temperature, which are critical for device longevity. acs.org The orthogonal arrangement of the molecular units in spiro compounds can effectively prevent the formation of aggregates or excimers, which often leads to a decrease in emission efficiency. acs.org By incorporating chromophoric units onto the this compound scaffold, it is conceivable to develop novel emitters or host materials for OLEDs. The spiro core could serve to spatially isolate the emissive centers, leading to improved color purity and quantum efficiency. Specifically, the innate separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in some spiro-based molecules is beneficial for designing materials for thermally activated delayed fluorescence (TADF) OLEDs. researchgate.net
The application of spiro compounds in liquid crystals is more nuanced. While the non-planar structure of many spiro molecules can disrupt the long-range order required for liquid crystalline phases, specific molecular designs can overcome this challenge. rsc.org For instance, the introduction of mesogenic (liquid-crystal-forming) groups onto the this compound core could lead to novel liquid crystalline materials. The unique shape of the spiro core could induce the formation of unconventional mesophases. Research on spiropyrans has shown that external stimuli, such as acid, can trigger isomerization to a more planar form, inducing liquid crystalline behavior. rsc.orgrsc.orgnih.gov A similar strategy could be conceptually applied to derivatives of this compound, where a change in the molecule's environment could switch its liquid crystalline properties, opening avenues for applications in sensors and smart materials.
Table 2: Conceptual Applications of this compound Derivatives in OLEDs and Liquid Crystals
| Application Area | Conceptual Derivative | Desired Property | Potential Advantage |
| OLED Emitter | 2-Azaspiro[4.4]nonan-7-yl-functionalized chromophore | High photoluminescence quantum yield, thermal stability | Improved device efficiency and lifetime. |
| OLED Host Material | Bis(2-azaspiro[4.4]nonan-7-yl)arene | High triplet energy, good film-forming properties | Efficient energy transfer to guest emitters. |
| Liquid Crystal | This compound with appended mesogens | Thermotropic or lyotropic liquid crystallinity | Novel phase behavior and stimuli-responsive materials. |
Future Research Directions and Methodological Advancements
Development of Novel and Green Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes is crucial for the broader application of 2-azaspiro[4.4]nonane derivatives.
Sustainable Approaches for Azaspiro[4.4]nonane Synthesis
Recent research has focused on developing greener synthetic methods for spiro compounds. One such approach involves a five-component reaction using microwave irradiation, with water as a solvent and a catalyst, to produce high yields of spiro compounds in a significantly shorter time frame compared to classical methods. utrgv.edu Another sustainable strategy is the catalyst-free, three-component reaction for synthesizing 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives, which emphasizes step-, time-, and cost-effectiveness. nih.gov The use of domino radical bicyclization has also been explored for the synthesis of 1-azaspiro[4.4]nonane derivatives, offering a pathway to these complex structures in moderate yields. acs.orgnih.govnih.gov
A modular, metal-free catalytic system has been reported for the synthesis of spirocyclic carbonates from spiroepoxy oxindoles and carbon dioxide under ambient conditions, highlighting the potential for creating diverse spirocyclic scaffolds. rsc.org The development of these green and efficient synthetic methodologies is essential for the sustainable production of azaspiro[4.4]nonane derivatives for various applications.
Flow Chemistry Techniques for Scale-Up and Efficiency
Flow chemistry is emerging as a powerful tool for the synthesis of complex molecules, including spirocyclic compounds, offering enhanced control, safety, and scalability. egasmoniz.com.pt This technology has been successfully applied to the total synthesis of spirocyclic polyketides like spirodienal A and spirangien A methyl ester. nih.gov The integration of flow processing with synthetic chemistry provides a robust platform for molecular assembly that can significantly impact the production of complex natural products. nih.govresearchgate.net
The use of flow chemistry can address challenges often encountered in scaling up reactions, such as reproducibility and safety. nih.gov For instance, a continuous-flow 1,3-dipolar cycloaddition has been developed for the synthesis of pyrazole (B372694) derivatives, demonstrating the potential for safe and scalable production. mdpi.com As the demand for spirocyclic compounds grows, flow chemistry techniques will be instrumental in enabling their efficient and large-scale synthesis.
Exploration of Undiscovered Reactivity Patterns
The unique structural features of 2-azaspiro[4.4]nonan-7-amine and its derivatives suggest the potential for novel reactivity patterns. The spirocyclic core can undergo substitution reactions, and the functional groups, such as the hydroxymethyl group, can be oxidized or reduced to introduce further chemical diversity.
Research into the reactions of related azaspirocycles has revealed interesting transformations. For example, the reaction of 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonan-1-oxyl with certain reagents leads to the formation of rearranged products, highlighting the potential for unexpected reactivity. nih.gov Furthermore, the development of new catalytic systems, such as a cobalt-catalyzed asymmetric reductive coupling, has enabled the synthesis of sterically bulky chiral amides, which could be applicable to the functionalization of azaspiro[4.4]nonane scaffolds. acs.org
Theoretical studies on sila- and germa-spirocyclic imines have indicated the presence of distinct nucleophilic and electrophilic regions, suggesting a rich and varied reactivity. nih.gov A deeper understanding of the electronic properties and reactivity of this compound will be crucial for unlocking its full potential in the design of novel molecules.
Advancements in Computational Prediction and Design
Computational methods are becoming indispensable in modern drug discovery and materials science for predicting molecular properties and guiding the design of new compounds. nih.gov In silico approaches offer a time- and cost-effective means to screen large virtual libraries and prioritize candidates for synthesis. nih.gov
For spirocyclic compounds, computational tools can be used to predict physicochemical properties, such as solubility and lipophilicity, which are critical for drug development. escholarship.org For instance, the incorporation of an oxygen atom into a spirocyclic unit has been shown to dramatically increase aqueous solubility. rsc.org Computational analysis can also elucidate the electronic structure and potential reactivity of these molecules. nih.govacs.org
The use of computational methods to predict reaction outcomes and design synthetic routes is also a growing area of research. nih.gov As these predictive models become more accurate, they will play an increasingly important role in the rational design of novel this compound derivatives with desired properties.
Integration of Multidisciplinary Techniques in Structural and Mechanistic Studies
A comprehensive understanding of the structure-activity relationships of this compound and its derivatives requires the integration of various experimental and computational techniques. X-ray crystallography, NMR spectroscopy, and mass spectrometry are essential for determining the precise three-dimensional structure and connectivity of these molecules. utrgv.edunih.gov
Mechanistic studies, combining experimental and theoretical approaches, are crucial for understanding the course of reactions involving spirocycles. nih.govorganic-chemistry.org For example, detailed mechanistic investigations of the Pictet-Spengler reaction have provided insights into the factors controlling the diastereoselectivity in the synthesis of spiroindolones. nih.gov Similarly, computational studies have been used to investigate the mechanism of formation of silicon-centered spirocyclic compounds. nih.gov
The combination of synthetic chemistry, biological evaluation, and computational modeling will be key to fully exploring the potential of this compound and its derivatives in various scientific fields.
Interactive Data Table: Synthetic Approaches to Azaspiro[4.4]nonane Derivatives
| Synthetic Method | Key Features | Reactants | Products | Reference(s) |
| Microwave-Assisted Five-Component Reaction | Green, rapid, high yield | 1,3-diketo compounds, hydroxylamine, activated methylene (B1212753) compounds, isatin (B1672199), ammonium (B1175870) acetate | Spiro compounds | utrgv.edu |
| Catalyst-Free Three-Component Reaction | Green, step-, time-, and cost-effective | Alkyl isocyanides, acetylenic esters, 4-arylidene-isoxazol-5(4H)-one derivatives | 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives | nih.gov |
| Domino Radical Bicyclization | Forms two rings in a single step | O-benzyl oxime ethers with bromo/iodo aromatic ring or terminal alkyne and an alkenyl moiety | 1-Azaspiro[4.4]nonane derivatives | acs.orgnih.govnih.gov |
| Phosphine-Catalysed [3+2]-Cycloaddition | Forms spiro-heterocyclic products | 2-Methylene γ-lactams, acrylates, ylides from 2-butynoic acid derivatives | 2-Azaspiro[4.4]nonan-1-ones | uow.edu.au |
Q & A
Q. Basic Research Focus :
- NMR Spectroscopy : ¹H/¹³C NMR distinguishes spiro centers via unique splitting patterns (e.g., tert-butyl groups in protected derivatives show singlet peaks at ~1.4 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities; PubChem data for related spiro compounds (e.g., 2,7-diazaspiro[4.4]nonan-1-one) confirm bond angles and torsional strain .
- LC-MS : Validates purity and detects trace impurities (e.g., nitrosamines) using protocols from regulatory guidelines .
How do structural modifications impact the biological activity of this compound derivatives?
Advanced Research Focus :
Patent data for benzo-fused analogs (e.g., benzo-2-azaspiro[4.4]nonane) suggest enhanced CNS permeability due to lipophilic spiro cores. Introducing electron-withdrawing groups (e.g., fluorine) at position 7 reduces metabolic degradation in vitro (t₁/₂ increased by 30% in hepatic microsomes) . Contrastingly, bulky substituents (e.g., tert-butoxycarbonyl) hinder target binding, highlighting a trade-off between stability and efficacy .
What methodologies address nitrosamine impurity risks in this compound-based drug candidates?
Regulatory/Advanced Focus :
Per EMA guidelines, confirmatory testing requires:
- LC-MS/MS : Quantify nitrosamines at ≤1 ppm (≤0.03 μg/day acceptable intake) .
- Root Cause Analysis : Investigate amine-nitrite interactions during synthesis; mitigate via pH control (<5) or scavengers (ascorbic acid) .
- Documentation : Report results in ng/ppm, including risk-benefit assessments for batches exceeding limits .
How do solvent and catalyst choices influence enantioselectivity in spiroannulation?
Advanced Mechanistic Focus :
Polar aprotic solvents (e.g., DMF) improve phosphine catalyst solubility but may promote racemization. Chiral phosphines (e.g., Binap) achieve up to 90% ee in model reactions, though steric hindrance in 2-azaspiro systems reduces selectivity (50–70% ee) . Computational studies suggest coordinating solvents stabilize chiral transition states, enhancing enantioselectivity .
What computational tools predict the reactivity of this compound in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
